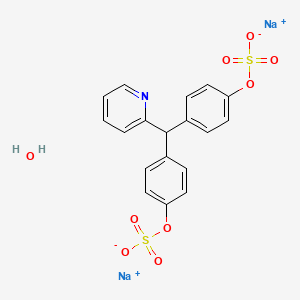

Sodium picosulfate monohydrate

説明

Historical Context of Academic Discovery and Early Chemical Characterization

The development of sodium picosulfate is credited to the DeAngeli Company in Italy. patsnap.com Its synthesis and chemical properties were detailed in various patents and chemical literature. The earliest patents describing its preparation include Swiss Patent 1152199 and U.S. Patent 3,528,986. google.com

The fundamental synthesis pathway involves a two-step process:

Condensation: The initial step is a condensation reaction between pyridine-2-formaldehyde and phenol (B47542) under acidic conditions. patsnap.com This reaction produces the intermediate compound 4,4'-(2-pyridylmethylene)-bisphenol. A significant challenge in this step, as noted in early literature, was the unavoidable formation of isomers, which are difficult to separate from the desired product, thus affecting the purity of the final compound. google.com

Sulfonation (Sulfuric Acid Esterification): The intermediate bisphenol is then subjected to a sulfonation reaction. Early methods employed sulfating agents like chlorosulfonic acid in a pyridine (B92270) solvent. google.com Following the esterification, the reaction mixture is neutralized to yield the sodium salt.

Later refinements to the synthesis process aimed to improve purity and yield. One approach involved using bisacodyl (B1667424) as a starting material, which undergoes hydrolysis to form the same 4,4'-(2-pyridylmethylene)-bisphenol intermediate. google.com This method circumvents the problematic condensation step and the associated isomer byproducts. google.com

| Property | Value | Source |

|---|---|---|

| Chemical Name | 4,4'-(pyridin-2-ylmethylene) bisphenyl bissulfate sodium salt monohydrate | patsnap.com |

| Molecular Formula | C₁₈H₁₃NO₈S₂·2Na·H₂O | biosynth.com |

| Molecular Weight | 481.4 g/mol (anhydrous) | nih.gov |

| CAS Number | 1307301-38-7 (monohydrate) | wikipedia.orgbiosynth.com |

Theoretical Frameworks in Chemical and Biological Research Pertaining to Sulfated Compounds

The study of this compound is grounded in the broader theoretical context of sulfated compounds, which play critical roles in numerous biological processes. Sulfation is a fundamental biochemical modification where a sulfate (B86663) group is added to a molecule. portlandpress.com

Biological Significance of Sulfation: In biological systems, sulfation is catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfate group from a universal donor molecule, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to a substrate. portlandpress.com This modification drastically alters the physicochemical properties of the parent molecule, typically increasing its water solubility and creating a negative charge. nih.gov These changes are crucial for a variety of functions, including cell signaling, immune responses, and anticoagulation. portlandpress.com While sulfation often leads to the detoxification and excretion of compounds, it can also activate certain molecules, as is the case with the drug minoxidil. portlandpress.com For sodium picosulfate, the sulfate groups render the molecule inactive until they are cleaved by bacterial sulfatases in the colon. drugbank.com

Chemical Synthesis of Sulfated Compounds: The chemical synthesis of sulfated compounds presents significant challenges. The introduction of one or more sulfate groups can be difficult due to anionic crowding, lack of regioselectivity, and poor solubility in organic solvents. portlandpress.combham.ac.uk Furthermore, the resulting sulfate esters are often sensitive to acidic conditions and high temperatures. portlandpress.comnih.gov

Common laboratory methods for sulfation include:

Sulfur Trioxide-Amine Complexes: Reagents like sulfur trioxide-pyridine or sulfur trioxide-trimethylamine are widely used for the sulfation of alcohols and phenols. portlandpress.combham.ac.uk These complexes are milder than sulfur trioxide alone, but can still present challenges in purification. portlandpress.com

Chlorosulfonic Acid: This is another powerful sulfating agent used for various substrates, including polysaccharides. portlandpress.com The reaction is often carried out in a solvent like pyridine. portlandpress.com

Sulfuric Acid: While it can be used for sulfation, its high reactivity can lead to side reactions and degradation of sensitive substrates. nih.govbham.ac.uk

The synthesis of sodium picosulfate, involving the sulfation of a bisphenol, is a practical application of these chemical principles. The challenges in its synthesis reflect the broader difficulties encountered in the chemical sulfation of complex organic molecules.

Overview of Current Academic Research Trajectories for this compound (Excluding Clinical Applications)

Current non-clinical academic research on this compound focuses on its fundamental chemical and pharmacological properties. These studies provide foundational knowledge about the molecule's behavior, stability, and mechanism of action.

Pharmacological and Toxicological Studies: Nonclinical research has been essential for regulatory evaluation. These studies include toxicology assessments in animal models, such as rats and dogs, to understand the compound's effects at high concentrations. fda.gov Genotoxicity studies, including the Ames test and in vivo mouse micronucleus tests, have also been conducted. fda.gov Research confirms that sodium picosulfate itself is pharmacologically inactive and has very low systemic absorption. fda.gov Its activity is entirely dependent on its conversion to the metabolite BHPM by gut microbes. fda.govwikipedia.org

Analytical and Stability Studies: A significant area of research involves the development of analytical methods to ensure the purity and quality of the drug substance. High-performance liquid chromatography (HPLC) is a key technique used for the simultaneous determination of sodium picosulfate and its potential degradation products or process-related impurities. semanticscholar.orgscirp.org Forced degradation studies, where the compound is exposed to stress conditions such as acid, base, oxidation, and heat, are performed to understand its chemical stability and identify degradation pathways. scirp.org These studies are crucial for defining storage conditions and shelf-life.

| Research Area | Key Findings | Source |

|---|---|---|

| Mechanism of Action | It is a prodrug hydrolyzed by colonic bacteria to the active metabolite BHPM, which stimulates peristalsis. | fda.govwikipedia.orgdrugbank.com |

| Pharmacokinetics | The parent compound undergoes very low absorption. The terminal half-life of the absorbed fraction is approximately 7.4 hours. | fda.govwikidoc.org |

| Toxicology | Non-clinical oral toxicology studies in rats and dogs and genotoxicity tests have been performed to establish its profile. | fda.gov |

| Analytical Chemistry | HPLC methods have been developed to separate and quantify sodium picosulfate from up to 15 process-related impurities and degradants. | scirp.org |

| Structural Analysis | DFT calculations are used to study the molecule's structure, bond nature, and vibrational spectra. | researchgate.net |

Structure

3D Structure of Parent

特性

IUPAC Name |

disodium;[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO8S2.2Na.H2O/c20-28(21,22)26-15-8-4-13(5-9-15)18(17-3-1-2-12-19-17)14-6-10-16(11-7-14)27-29(23,24)25;;;/h1-12,18H,(H,20,21,22)(H,23,24,25);;;1H2/q;2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHYUVJHZGPGDSP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C2=CC=C(C=C2)OS(=O)(=O)[O-])C3=CC=C(C=C3)OS(=O)(=O)[O-].O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NNa2O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70156700 | |

| Record name | Sodium picosulfate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1307301-38-7 | |

| Record name | Sodium picosulfate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1307301387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium picosulfate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM PICOSULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR57574HN8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization Methodologies

Synthetic Pathways and Reaction Mechanisms for Sodium Picosulfate

The production of sodium picosulfate monohydrate follows a structured synthetic route that begins with the creation of the diphenylmethane (B89790) core, proceeds through esterification and salification, and concludes with hydration and crystallization.

Condensation Reactions for Diphenylmethane Core Formation

The synthesis initiates with the condensation reaction between a phenolic compound and a pyridinylmethyl starting material to form the central diphenylmethane structure. patsnap.com A common pathway involves the reaction of phenol (B47542) with 2-pyridinecarboxaldehyde (B72084). patsnap.comgoogle.com This reaction is typically conducted in an acidic environment to facilitate the formation of the intermediate, 4,4'-(pyridin-2-ylmethylene)diphenol. patsnap.comgoogle.comnih.gov The use of an acid catalyst, such as hydrochloric acid in glacial acetic acid, promotes the electrophilic substitution on the phenol rings. patsnap.com

The reaction conditions are carefully controlled to optimize the yield and minimize the formation of isomers, such as 2,4'-(pyridin-2-ylmethylene)-bisphenol, which can be difficult to separate in later stages. patsnap.com Some methods employ a solvent like chloroform (B151607) to ensure a homogeneous reaction mixture. google.com The yield of the key intermediate, 4,4'-(pyridin-2-ylmethylene)diphenol, can exceed 88% under optimized conditions.

An alternative route to the diphenylmethane core involves the hydrolysis of bisacodyl (B1667424) under alkaline conditions. google.comgoogle.com This method is advantageous as it avoids the formation of isomeric byproducts that can arise from the direct condensation of phenol and 2-pyridinecarboxaldehyde. google.com The hydrolysis of bisacodyl yields the same intermediate, 4,4'-dihydroxyphenyl-(2-pyridine) methane (B114726), with high purity. google.com

Esterification and Salification Stages in Production

Following the formation of the 4,4'-(pyridin-2-ylmethylene)diphenol intermediate, the next stage involves the esterification of the two phenolic hydroxyl groups. This is typically achieved through a sulfation reaction using a sulfonating agent like chlorosulfonic acid in a suitable solvent such as pyridine (B92270). google.comgoogle.com The reaction converts the hydroxyl groups into sulfate (B86663) esters.

After the sulfation is complete, the product is subjected to salification. This is accomplished by adding an alkali, commonly sodium hydroxide (B78521), to neutralize the reaction mixture and form the disodium (B8443419) salt of the sulfated intermediate. google.com The pH is adjusted to a range of 7-8 during this step. google.com The resulting product is sodium picosulfate.

Hydration and Controlled Crystallization for Monohydrate Form

The final step in the production of this compound is the hydration of the anhydrous sodium picosulfate and its subsequent crystallization. This is a critical step for obtaining the stable monohydrate form with the desired purity and physical characteristics. A widely used industrial method involves dissolving the anhydrous compound in a water-containing organic alcohol solution, such as ethanol (B145695) or isopropanol (B130326), at an elevated temperature (between 50 and 120°C). google.com

The hot solution is then filtered and allowed to cool, which induces crystallization. google.com The filtrate is left to stand at a controlled temperature, ranging from -20 to 70°C, to allow for the formation of stable crystals of this compound. google.com The choice of alcohol can influence the crystallinity and melting point of the final product. For instance, using isopropanol can yield a product with a melting point of 210.9–213.7°C. google.com The resulting crystals are then dried under vacuum at a constant temperature, typically around 80°C, to achieve a final water content of 3.6% to 3.8%. google.com This controlled process ensures the product meets pharmacopeial quality standards. google.com

Precursor Chemistry and Intermediate Compound Analysis

The quality and purity of the final this compound product are heavily dependent on the starting materials and the careful analysis of the intermediate compounds formed during the synthesis.

Utilization of Phenolic and Pyridinylmethyl Starting Materials

The primary precursors for the synthesis of the diphenylmethane core of sodium picosulfate are a phenolic compound and a pyridinylmethyl source. Phenol is a commonly used phenolic starting material. patsnap.comgoogle.com For the pyridinylmethyl component, 2-pyridinecarboxaldehyde is frequently employed. patsnap.comgoogle.com

Another significant precursor is bisacodyl, which can be hydrolyzed to form the key bisphenol intermediate. google.comgoogle.comsmolecule.com The use of bisacodyl as a starting material offers a synthetic route that can lead to a higher purity intermediate by avoiding the direct condensation reaction that may produce unwanted isomers. google.com The hydrolysis of bisacodyl is typically carried out in an aqueous solution with an alkali like sodium hydroxide at temperatures between 50 and 80°C. google.com

Isolation and Purity Assessment of Bisphenol Intermediates

The key intermediate in the synthesis of sodium picosulfate is 4,4'-(pyridin-2-ylmethylene)diphenol, also known as bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM). ijraset.comnih.govnih.gov After its synthesis, either through condensation or hydrolysis of bisacodyl, this intermediate must be isolated and purified.

Following the condensation reaction, the reaction mixture is typically concentrated, and the pH is adjusted to precipitate the solid intermediate. patsnap.com The crude product is then collected by filtration and washed. patsnap.com Recrystallization from a suitable solvent system, such as a mixture of methanol (B129727) and ethyl acetate (B1210297), is often employed to purify the bisphenol intermediate. patsnap.com

Purity assessment of the isolated bisphenol intermediate is crucial to ensure the quality of the final product. High-performance liquid chromatography (HPLC) is a standard analytical technique used to determine the purity of the intermediate and to quantify any isomeric impurities, such as 2,4'-(pyridin-2-ylmethylene)-bisphenol. patsnap.com The goal is to achieve a high purity of the 4,4'-isomer, with some processes reporting total purities of the intermediate reaching 99.7%. google.com

Table of Reaction Parameters

| Parameter | Value/Condition | Source |

|---|---|---|

| Condensation Reaction Temperature | 40-50°C | patsnap.com |

| Hydrolysis Reaction Temperature | 20-100°C (preferred 50-80°C) | google.com |

| Sulfonation Reaction Temperature | -50°C to 0°C | google.com |

| Crystallization Temperature | -20 to 70°C | google.com |

| Drying Temperature | 80°C (vacuum) | google.com |

Table of Compound Names

| Compound Name | |

|---|---|

| This compound | |

| 4,4'-(pyridin-2-ylmethylene)diphenol | |

| 2-pyridinecarboxaldehyde | |

| Phenol | |

| Bisacodyl | |

| 2,4'-(pyridin-2-ylmethylene)-bisphenol | |

| Chlorosulfonic acid | |

| Pyridine | |

| Sodium hydroxide | |

| Ethanol | |

| Isopropanol | |

| Hydrochloric acid | |

| Glacial acetic acid | |

| Chloroform | |

| 4,4'-dihydroxyphenyl-(2-pyridine) methane | |

| Bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM) | |

| Methanol |

Advancements in Large-Scale Production and Process Optimization

The large-scale synthesis of this compound has evolved to address challenges related to yield, purity, and cost-effectiveness. Key advancements include the development of novel synthetic routes and the refinement of existing methods to meet stringent pharmacopeial standards. google.com

Strategies for Enhanced Reaction Yields and Selectivity

One strategy to enhance yield involves using bisacodyl as a starting material. google.comgoogle.com This method is reported to have a simpler process flow and leads to a high-purity product. google.com The hydrolysis of bisacodyl under alkaline conditions, followed by acidification, produces 4,4′-(2-picolyl)bisphenol with high purity, which subsequently improves the yield of the final product. google.com Another approach involves a multi-step synthesis from pyridine and chlorosulfonic acid, which is also designed for industrial scalability.

The choice of solvents and reaction conditions also plays a critical role. For instance, using a solvent system of ethanol and water with sodium hydroxide as the alkali in the hydrolysis of bisacodyl has been shown to shorten reaction time and improve both yield and product purity. google.com In the sulfonation step, using acetonitrile (B52724) as a solvent and chlorosulfonic acid as the sulfonating agent has been found to be advantageous due to the low cost of the agent and simpler post-reaction treatment. google.com

| Starting Material | Key Process Steps | Reported Advantages |

| Phenol and 2-pyridinecarboxaldehyde | Condensation, esterification, salification, crystallization. | High yield of intermediate (>88%). |

| Bisacodyl | Hydrolysis under alkaline conditions, sulfating reaction. google.comgoogle.com | Simple process, high purity, suitable for industrial production. google.com |

| Pyridine and chlorosulfonic acid | Condensation, neutralization, extraction, decolorization, crystallization. | Emphasizes industrial scalability. |

Control of Byproduct Formation and Positional Isomer Management

A significant challenge in the synthesis of sodium picosulfate is the formation of byproducts, particularly positional isomers like 2,4′-(pyridin-2-ylmethylene)-bisphenol. patsnap.comnih.gov These isomers are difficult to separate from the desired 4,4' isomer, impacting the final product's purity. google.com

Traditional methods using phenol or 2-chlorophenol (B165306) as starting materials are prone to the formation of these isomers. google.com A key advancement has been the use of bisacodyl as a starting material, which avoids the condensation reaction at the ortho position of the phenol group, thereby preventing the formation of the problematic 2,4' isomer. google.com

Another method to control isomer formation involves carrying out the condensation of 2-pyridylaldehyde and phenol in a chloroform solvent. This approach is reported to reduce isomer content and improve the purity and conversion rate of the intermediate. google.com Furthermore, a method has been developed to separate the 4,4' and 2,4' isomers by dissolving the mixture in water/furanidine, adjusting the pH, and adding ammonium (B1175870) ferrous sulfate to selectively precipitate the desired isomer. google.com

High-performance liquid chromatography (HPLC) is a crucial analytical technique used to detect and quantify impurities, ensuring that the final product meets the stringent purity requirements of pharmacopeias in Europe and the United States. google.comresearchgate.net

Techniques for Industrial Scalability and Economic Efficiency

For industrial-scale production, economic efficiency is paramount. This is achieved through the use of cost-effective raw materials, simplified process flows, and high-yield reactions. kreativeorganics.com The development of in-house processes by manufacturers contributes to cost control and quality assurance. kreativeorganics.com

Several patented methods highlight the focus on industrial applicability. One such method involves the direct conversion of sodium picosulfate anhydrous to its monohydrate form by dissolving it in a water-containing organic alcohol solution at elevated temperatures, followed by controlled crystallization. Another patent describes a synthesis using sulfamic acid as a sulfonating agent, which is presented as a simpler process leading to a high-purity product. nih.gov

The use of bisacodyl as a starting material is also cited as suitable for industrial production due to its simple and convenient operation. google.com Furthermore, the optimization of reaction conditions, such as temperature control during the sulfonation reaction, can improve yield and simplify the process from an industrial perspective. google.com Flexible manufacturing and supply processes are also key to ensuring a reliable delivery of the final product. kreativeorganics.com The global market for sodium picosulfate is expected to grow, underscoring the importance of these advancements in large-scale, cost-effective production. marketresearchreports.com

Synthesis of Sodium Picosulfate Analogs and Structural Derivatives

The development of analogs and structural derivatives of sodium picosulfate is driven by the desire to understand and improve upon its pharmacological properties. This involves the rational design of new molecules and the exploration of their structure-activity relationships.

Design Principles for Modified Sulfated Diphenylmethanes

Diphenylmethane serves as a core scaffold for various pharmacologically active compounds. researchgate.net The design of modified sulfated diphenylmethanes, including analogs of sodium picosulfate, often involves altering the substituents on the phenyl rings or modifying the central methane bridge. These modifications aim to enhance properties such as potency, selectivity, or metabolic stability. nih.gov

The principles of green chemistry, which advocate for environmentally benign procedures, are also being considered in the synthesis of such derivatives. mun.ca The synthesis of diphenylmethane itself can be achieved through the alkylation of benzene (B151609) with benzyl (B1604629) alcohol, a process that produces only water as a byproduct, making it an environmentally friendly alternative to methods that generate corrosive byproducts. fkit.hr

The design of shape-memory polymers for biomedical applications also offers insights into how molecular structure can be tailored to achieve specific functionalities, a principle that can be applied to drug design. mdpi.com By modifying the polymer backbone and cross-linking density, properties like degradation rate and mechanical strength can be controlled, analogous to how modifications to the diphenylmethane scaffold can influence a drug's pharmacokinetic and pharmacodynamic profile. mdpi.com

Exploration of Structure-Activity Relationships (SAR) in Preclinical Models

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound relates to its biological activity. For diphenylmethane-based compounds, SAR studies have been conducted to explore their potential as antagonists for receptors like the estrogen receptor. researchgate.net These studies involve synthesizing a series of related compounds and evaluating their activity in preclinical models.

For sulfa drugs, quantitative structure-activity relationship (QSAR) models have been developed to predict their inhibitory activity against specific enzymes. nih.gov These computational models can help in the rational design of new drug candidates with improved potency. nih.gov

In the context of laxatives, SAR studies would aim to identify the structural features of diphenylmethane derivatives that are essential for their stimulant activity on the colonic mucosa. nih.gov For instance, the presence and position of the sulfate groups are critical for the prodrug nature of sodium picosulfate, which is activated by bacterial enzymes in the colon. researchgate.net Preclinical studies in animal models and in vitro assays are used to assess the activity of new analogs. For example, oral fertility studies in rats have been conducted for sodium picosulfate to assess its reproductive safety profile. fda.gov

Biochemical Mechanisms of Biotransformation and Metabolic Pathways

Prodrug Activation by Gastrointestinal Microbiota

The activation of sodium picosulfate occurs locally in the colon and is initiated by enzymes produced by resident bacteria. researchgate.netnih.gov The parent compound itself has no significant physiological effect and is not absorbed in detectable amounts from the gut. wikipedia.orgnih.gov

The enzymatic conversion of sodium picosulfate is a topic of detailed research, with studies pointing towards specific bacterial enzymes. While the process is broadly referred to as hydrolysis by bacterial sulfatases, some research has identified a more complex mechanism. drugbank.comsmayan.innih.gov

One line of investigation identified a novel type of aryl sulfotransferase produced by anaerobic intestinal bacteria, such as Eubacterium A-44. researchgate.net This enzyme differs from typical sulfotransferases as it catalyzes the stoichiometric transfer of a sulfate (B86663) group from a phenol (B47542) sulfate ester to another phenolic compound, rather than utilizing a common donor like 3'-phosphoadenosine 5'-phosphosulfate. researchgate.net Research indicates this biotransformation is activated by the presence of other phenolic compounds like phenol, acetaminophen, or flavonoids. researchgate.netnih.govnih.govncats.ioncats.io The optimal pH for this enzyme activity was found to be 8.0-9.0. researchgate.netnih.gov

Conversely, other studies characterize the converting enzymes as desulfatase enzymes, specifically arylsulfate sulfotransferase, from colonic bacteria like Eubacterium rectale. nih.gove-lactancia.org Sulfatases and sulfotransferases are the primary enzymes responsible for sulfate transfer processes and possess a highly conserved structural fold. nih.gov The activity of these enzymes is highest in the cecum region of the intestine. researchgate.netnih.govncats.io Comparative studies have shown that the enzyme activity related to this biotransformation is significantly higher in humans compared to rats. researchgate.netnih.govncats.io

| Species | Enzyme Activity (μmol/hr/g wet feces) | Optimal pH |

|---|---|---|

| Human | 3.0 researchgate.netnih.govncats.io | 9.0 researchgate.netnih.govncats.io |

| Rat | 0.75 researchgate.netnih.govncats.io | 9.0 researchgate.netnih.govncats.io |

Sodium picosulfate is hydrolyzed by colonic bacterial enzymes to form its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM). nih.govdrugbank.comsmayan.innih.govnih.gov This conversion is essential for the compound's laxative effect, as it is the BHPM metabolite that acts directly on the colonic mucosa. wikipedia.orgdrugbank.comnih.gov Both sodium picosulfate and another laxative, bisacodyl (B1667424), are prodrugs that are converted in the gut into the same active BHPM metabolite. efsm.onlinenih.govdrugbank.comnih.gov However, the activation pathway differs: bisacodyl is converted by endogenous deacetylase enzymes in the intestinal mucosa, whereas sodium picosulfate's conversion is dependent on the action of colonic bacteria. efsm.onlinenih.gove-lactancia.orgnih.gov This reliance on the gut microbiome means that the efficacy of sodium picosulfate can be diminished by the prior or concomitant use of antibiotics, which can alter the bacterial populations necessary for its activation. nih.govfda.gov

Various experimental models have been employed to investigate the microbial metabolism of sodium picosulfate. In vitro studies frequently use fecal suspensions or homogenates from humans and rats to simulate the colonic environment and study the rate and mechanism of BHPM formation. researchgate.netnih.govnih.gov Such studies have been crucial in identifying the enzymes involved and the optimal conditions for their activity. researchgate.net

Semi-continuous culture systems have also been utilized as in vitro models to study microbial drug metabolism over longer periods, allowing for the observation of enzyme induction. nih.gov For ex vivo studies, isolated organ bath systems are used as a screening model to assess the pharmacological effects of the generated metabolites on intestinal tissue. nih.gov Additionally, preclinical in vivo studies often use animal models where constipation is induced by agents like loperamide (B1203769) to evaluate the laxative efficacy of the compound. nih.gove-century.us

| Model Type | Description | Application in Sodium Picosulfate Research |

|---|---|---|

| In Vitro Fecal Homogenates | Incubations of the drug with human or animal fecal samples. researchgate.netnih.gov | To measure the rate of conversion to BHPM and identify bacterial enzymes. researchgate.netnih.gov |

| Ex Vivo Isolated Organ Bath | Isolated intestinal tissue segments are used to test the direct effects of compounds. nih.gov | Screening the pharmacological activity of the active metabolite BHPM. nih.gov |

| In Vivo Animal Models | Constipation is induced in animals (e.g., rats, mice) using drugs like loperamide. nih.gove-century.us | To confirm the laxative effect and study pharmacokinetics in a living system. nih.gove-century.us |

Metabolism of the Active Metabolite (4,4′-Dihydroxydiphenyl-(2-pyridyl)methane)

Once formed in the colon, a small amount of the active metabolite BHPM is absorbed into the systemic circulation. e-lactancia.orgdrugbank.com This absorbed BHPM then undergoes further metabolism, primarily through conjugation, before being eliminated from the body. drugbank.comdrugbank.com

The primary metabolic pathway for systemically absorbed BHPM is glucuronidation. drugbank.comsmolecule.com This is a common Phase II metabolic reaction that increases the water solubility of compounds, facilitating their excretion. smolecule.com The process involves the conjugation of BHPM with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes primarily in the liver and the intestinal wall. medsafe.govt.nzrwandafda.gov.rw The resulting metabolite is an inactive BHPM glucuronide. medsafe.govt.nzrwandafda.gov.rw The vast majority of BHPM that is excreted in the urine is in this glucuronide-conjugated form, with very little free BHPM being detectable. drugbank.comnih.govfda.gov Analysis of urine samples from human subjects treated with sodium picosulfate confirmed that nearly all excreted BHPM was in the glucuronidated form. fda.gov

Preclinical studies in animal models, particularly rats and guinea pigs, have been instrumental in elucidating the metabolic fate of sodium picosulfate. nih.gov Experiments have demonstrated that the hydrolysis of sodium picosulfate to BHPM is exclusively attributable to the gut microbiota. nih.gov

In studies where sodium picosulfate was administered directly into the cecum of rats, the bile was found to contain BHPM glucuronide. fda.gov However, when the drug was introduced into the small intestine, only unchanged sodium picosulfate was recovered in the bile, confirming that biotransformation occurs specifically in the lower segments of the intestine where bacterial populations are dense. fda.gov Furthermore, when BHPM itself was administered directly to either the small or large intestine, the bile contained only BHPM glucuronide, demonstrating efficient conjugation of the active metabolite regardless of the site of absorption. fda.gov Developmental studies in rats and rabbits showed no teratogenic potential, although embryotoxicity was observed at very high doses. hpra.ie

| Animal Model | Administration Site | Compound Administered | Metabolite(s) Detected in Bile | Key Finding |

|---|---|---|---|---|

| Rat fda.gov | Small Intestine | Sodium Picosulfate | Unchanged Sodium Picosulfate | Hydrolysis does not occur in the upper intestine. fda.gov |

| Rat fda.gov | Cecum | Sodium Picosulfate | BHPM glucuronide | Hydrolysis to BHPM occurs in the lower intestine, followed by conjugation. fda.gov |

| Rat/Guinea Pig fda.gov | Small or Large Intestine | BHPM | BHPM glucuronide | Absorbed BHPM is efficiently glucuronidated. fda.gov |

Pharmacokinetic Principles in Preclinical Systems (Non-Clinical Outcomes)

The study of pharmacokinetics, which encompasses the absorption, distribution, metabolism, and excretion (ADME) of a compound, is fundamental to understanding its biological activity. In preclinical settings, animal models and in vitro systems provide critical insights into the pharmacokinetic profile of sodium picosulfate.

Absorption and Distribution Studies in Animal Models and Cellular Systems

Following oral administration, sodium picosulfate travels to the colon with minimal absorption in the upper gastrointestinal tract. medicines.org.ukfda.govhpra.ie This localized action is a key feature of its design as a pro-drug. Studies in germ-free rats have demonstrated that in the absence of intestinal flora, sodium picosulfate is not hydrolyzed to its active form, and consequently, the active metabolite is not excreted in the feces. fda.gov This highlights the critical role of the gut microbiota in its mechanism of action.

In vitro studies using cultured liver cells from humans, rats, and rabbits have been conducted to assess the direct effects of sodium picosulfate. apexbt.com In these cellular systems, high concentrations of sodium picosulfate (1600 μg/ml) were shown to reduce the protein content in rabbit liver cells, with rabbit hepatocytes demonstrating greater sensitivity compared to human and rat cells. apexbt.com This suggests species-specific differences in cellular responses.

Animal studies have provided further data on the compound's behavior. In rats and dogs administered sodium picosulfate, expected pharmacological responses such as soft stools and diarrhea were observed. fda.gov Notably, in rats, treatment led to a decrease in electrolytes, including sodium, potassium, and chloride. fda.gov Histological examination revealed an increase in the thickness of the intestine and mucosal hyperplasia in both the small and large intestines at all tested doses. fda.gov

The distribution of sodium picosulfate is largely confined to the gastrointestinal tract, with very low systemic absorption of the parent compound. fda.govhpra.ie The small amount of the active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM), that is absorbed is subsequently distributed systemically. medicines.org.uk

Table 1: Summary of Preclinical Absorption and Distribution Findings

| Model System | Key Findings | Reference(s) |

| Germ-free rats | No hydrolysis of sodium picosulfate to its active metabolite. | fda.gov |

| Cultured liver cells (human, rat, rabbit) | High concentrations reduced protein content, particularly in rabbit cells. | apexbt.com |

| Rats | Decreased serum electrolytes (Na, K, Cl); intestinal and mucosal hyperplasia. | fda.gov |

| Dogs | Pharmacological response of soft stools and diarrhea. | fda.gov |

| General (Animal Models) | Minimal systemic absorption of the parent compound. | medicines.org.ukfda.govhpra.ie |

Elimination Kinetics and Excretion Routes of Metabolites in Research Systems

The elimination of sodium picosulfate is intrinsically linked to its biotransformation. The primary route of elimination for the orally administered dose is through the feces, largely as the un-metabolized parent compound or its metabolites. hpra.ie

The key metabolic step occurs in the colon, where intestinal bacteria, specifically those producing sulfatase enzymes, hydrolyze sodium picosulfate into its active metabolite, BHPM. nih.govdrugbank.comnih.gov This biotransformation is essential for the compound's pharmacological activity. Research has shown that the enzyme activity responsible for this conversion is highest in the cecum region of the intestine. nih.govresearchgate.net Interestingly, this biotransformation can be activated by the presence of phenolic compounds. nih.govresearchgate.net

A small portion of the active metabolite, BHPM, is absorbed systemically. medicines.org.uk This absorbed BHPM undergoes further metabolism, primarily in the intestinal wall and the liver, where it is almost completely conjugated to form the inactive BHPM glucuronide. medicines.org.ukfda.gov

The primary route for the excretion of the systemically absorbed and metabolized BHPM is via the urine. drugbank.com Studies have found that the majority of BHPM excreted in the urine is in its glucuronide-conjugated form. fda.govfda.gov Following a 10 mg oral dose of sodium picosulfate, approximately 10.4% of the total dose was excreted as BHPM glucuronide in the urine within 48 hours. medicines.org.uk It has also been observed that as the dose of sodium picosulfate increases, the proportion of urinary excretion generally decreases. medicines.org.uk A very small fraction, approximately 0.1% to 0.19% of the administered dose, is excreted unchanged in the urine. drugbank.comfda.gov

The terminal half-life of sodium picosulfate has been reported to be approximately 7.4 hours in adult humans. drugbank.com

Table 2: Elimination Kinetics and Excretion Data

| Parameter | Finding | Reference(s) |

| Primary Excretion Route | Feces | hpra.ie |

| Active Metabolite | Bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM) | medicines.org.uknih.govdrugbank.com |

| Site of Biotransformation | Colon (by bacterial sulfatases) | nih.govdrugbank.comnih.gov |

| Systemic Metabolite | BHPM glucuronide | medicines.org.ukfda.gov |

| Urinary Excretion (as BHPM glucuronide) | ~10.4% of a 10 mg dose within 48 hours | medicines.org.uk |

| Unchanged Drug in Urine | ~0.1% - 0.19% | drugbank.comfda.gov |

| Terminal Half-life | ~7.4 hours (in adult humans) | drugbank.com |

In Silico Pharmacokinetic Modeling and Simulation

In recent years, in silico modeling and simulation have become valuable tools in pharmaceutical research, offering a way to predict the pharmacokinetic properties of compounds. jocpr.com These computational methods utilize algorithms and extensive databases of chemical and biological information to forecast a drug's absorption, distribution, metabolism, and excretion. jocpr.com

For pharmacokinetic modeling, physiologically based pharmacokinetic (PBPK) models are often employed. nih.gov These models can simulate the behavior of a drug in various physiological compartments, such as the gut, liver, and kidneys. nih.gov The input parameters for these models, including the absorption rate constant, volume of systemic circulation, and hepatic intrinsic clearance, can be estimated in silico using machine learning algorithms applied to a wide range of a compound's chemical properties. nih.gov This approach allows for the prediction of plasma and tissue concentrations of a drug following virtual oral dosing, which can aid in assessing potential toxicity. nih.gov

Software platforms like GastroPlus™ and SimCyp® are widely used to generate data for virtual bioequivalence studies and to predict in vivo performance. ugm.ac.id These tools can incorporate in vitro data to build models that simulate drug dissolution, absorption, and metabolism. ugm.ac.id While specific in silico studies focusing solely on sodium picosulfate monohydrate are not extensively detailed in the provided results, the principles of in silico ADME screening are applicable. nih.gov Such screening can predict various pharmacokinetic parameters and potential interactions with metabolic enzymes and transporters. nih.gov The use of these predictive models can accelerate the drug development process by identifying promising candidates and forecasting their behavior in different patient populations. jocpr.com

Advanced Analytical Chemistry and Characterization

Chromatographic Methodologies for Quantification and Purity Assessment

Chromatography is a cornerstone for the analytical characterization of sodium picosulfate monohydrate. High-Performance Liquid Chromatography (HPLC) is the most widely utilized technique due to its high resolution, sensitivity, and applicability to non-volatile compounds. Other methods such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Capillary Electrophoresis (CE), and Thin-Layer Chromatography (TLC) also play important roles in specific analytical applications. scirp.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC) Development and Validation

The development of a robust and reliable HPLC method is essential for the routine analysis of sodium picosulfate. Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose, evaluating parameters such as selectivity, accuracy, linearity, and precision. semanticscholar.orgwjpps.com A key objective in method development is the ability to separate sodium picosulfate from its potential impurities and degradation products, making it a stability-indicating method. scirp.org

The choice of stationary and mobile phases is critical for achieving the desired chromatographic separation. For the analysis of sodium picosulfate, which is a polar compound, reversed-phase HPLC is commonly employed.

Stationary Phases: C18 and C8 columns are the most frequently used stationary phases for the analysis of sodium picosulfate. semanticscholar.orgscispace.com These non-polar stationary phases provide good retention and separation of the analyte from its related substances. Specific columns that have been successfully used include ZORBAX Eclipse XDB-C18 and Hypersil BDS C18. semanticscholar.orgscispace.comscirp.org The selection of the column is based on achieving optimal separation efficiency and peak symmetry. semanticscholar.org

Mobile Phases: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier. The composition of the mobile phase is optimized to achieve good resolution and reasonable analysis times.

Organic Modifiers: Acetonitrile (B52724) and methanol (B129727) are common organic modifiers used in the mobile phase. semanticscholar.org Acetonitrile is often preferred as it can provide better separation efficiency compared to methanol for sodium picosulfate and its impurities. scispace.com

Aqueous Buffers: Phosphate (B84403) buffers are frequently used to control the pH of the mobile phase. semanticscholar.orgscispace.comscirp.org The pH of the buffer is a critical parameter, with a pH of around 7 being found to be optimal for the separation of sodium picosulfate from its degradation products, as higher pH values can lead to increased peak tailing and reduced resolution. scispace.com Ammonium (B1175870) acetate (B1210297) buffers have also been utilized. wjpps.com

Mobile Phase Composition: The ratio of the aqueous buffer to the organic modifier is carefully optimized. For instance, a mobile phase consisting of a phosphate buffer and acetonitrile in an 85:15 (v/v) ratio has been shown to provide satisfactory separation. semanticscholar.orgscispace.com Another developed method used a 28:72 ratio of ammonium acetate buffer and acetonitrile. wjpps.com Gradient elution, where the mobile phase composition is changed during the run, is also employed, particularly for separating a large number of impurities. scirp.orgscirp.org

Table 1: Examples of Optimized HPLC Stationary and Mobile Phases for Sodium Picosulfate Analysis

| Stationary Phase | Mobile Phase Composition | pH | Reference |

| ZORBAX Eclipse XDB C-18 | Phosphate buffer : Acetonitrile (85:15 v/v) | 7 | semanticscholar.orgscispace.com |

| Hypersil C18 | Ammonium acetate Buffer : Acetonitrile (28:72 v/v) | - | wjpps.com |

| Hypersil BDS C18 | Gradient of Mobile Phase A (Phosphate buffer with triethylamine) and Mobile Phase B (Acetonitrile) | 7.5 | scirp.orgscirp.org |

| ZORBAX Eclipse XDB-C8 | Tested with various ratios of buffer, acetonitrile, and methanol | - | semanticscholar.org |

Spectrophotometric Detection: Ultraviolet (UV) detection is the most common method for the quantification of sodium picosulfate in HPLC. The wavelength for detection is chosen based on the UV absorption maxima of the compound. For sodium picosulfate, detection is often performed at wavelengths of 210 nm, 220 nm, or 263 nm. semanticscholar.orgwjpps.comscispace.comscirp.org A wavelength of 263 nm has been identified as the maximum absorption for sodium picosulfate and is frequently used for analysis. semanticscholar.orgscispace.com Diode array detectors (DAD) are also employed, which can provide spectral information and are useful for peak purity assessment. mjcce.org.mk

Mass Spectrometric Detection: While UV detection is sufficient for many applications, coupling HPLC with a mass spectrometer (LC-MS) provides higher selectivity and sensitivity, and allows for the definitive identification of compounds based on their mass-to-charge ratio (m/z). This is particularly valuable for identifying unknown impurities and for analyzing complex samples.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. While sodium picosulfate itself is a non-volatile salt, GC-MS has been used for the qualitative and quantitative analysis of some synthetic laxatives, often after a derivatization step to increase their volatility. mjcce.org.mk Its application in the direct analysis of sodium picosulfate is limited, but it can be a valuable tool for identifying volatile impurities that may be present from the synthesis process. mdpi.com For instance, GC-MS methods have been developed for the analysis of related laxatives in urine samples. mjcce.org.mk

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of sodium picosulfate in complex biological matrices such as human plasma and in food products where it may be an undeclared ingredient. nih.govsciex.comchrom-china.com This method offers high sensitivity and specificity.

A sensitive and rapid LC-MS/MS method has been developed for the simultaneous determination of sodium picosulfate and its major metabolites, including its active aglycone BHPM (bis-(p-hydroxyphenyl)-pyridyl-2-methane), in human plasma. nih.govresearchgate.net The sample preparation often involves protein precipitation with acetonitrile. nih.gov Chromatographic separation is typically achieved on a C18 or C8 column using a gradient elution. nih.govresearchgate.net Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in the positive mode, utilizing multiple reaction monitoring (MRM) for quantification. nih.govresearchgate.net

Table 2: Example of LC-MS/MS Parameters for the Analysis of Sodium Picosulfate and its Metabolites

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Picosulfate (PICO) | 438.1 | 278.1 | nih.govresearchgate.net |

| BHPM | 278.1 | 184.2 | nih.govresearchgate.net |

| M1 (Monoglucuronide of BHPM) | 454.1 | 184.2 | nih.govresearchgate.net |

| M2 (Monosulfate of BHPM) | 358.1 | 184.2 and 278.1 | nih.govresearchgate.net |

Capillary Electrophoresis and Thin-Layer Chromatography (TLC) in Analytical Research

Capillary Electrophoresis (CE): Capillary Zone Electrophoresis (CZE) has been proposed as an alternative method for the analytical control of pharmaceutical formulations containing sodium picosulfate. researchgate.net This technique separates components based on their electrophoretic mobility in an electric field. A CZE method has been developed for the simultaneous determination of sodium picosulfate and other components in a formulation using a borate (B1201080) buffer at pH 10 and UV-Vis detection. researchgate.net

Thin-Layer Chromatography (TLC): TLC is a simpler and more cost-effective chromatographic technique that has been used for the analysis of sodium picosulfate. scirp.orgscirp.org It is often used for screening purposes, such as detecting the abuse of stimulant laxatives. scirp.org While not as quantitative or resolute as HPLC, TLC can be a valuable tool in certain analytical contexts.

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopy is a cornerstone in the structural analysis of chemical compounds, providing detailed information at the atomic and molecular levels. jchps.com For this compound, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy is utilized for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the molecular structure of a compound. jchps.com In the analysis of sodium picosulfate, both ¹H and ¹³C NMR are employed to elucidate its complex structure.

¹H NMR spectroscopy of sodium picosulfate reveals characteristic chemical shifts for the protons within the molecule. Studies have shown that the protons in the β-cyclodextrin cavity (H-3' and H-5') exhibit upfield shifts, while the guest protons of sodium picosulfate show downfield shifts, confirming the formation of an inclusion complex in certain formulations. researchgate.net Two-dimensional NMR techniques, such as Rotating-frame Overhauser Effect Spectroscopy (ROESY), are instrumental in determining the spatial proximity of protons, further defining the structure of these inclusion complexes. researchgate.net

Detailed ¹H NMR spectral data, often recorded in deuterated solvents like DMSO-d₆, allows for the precise assignment of each proton in the sodium picosulfate molecule. researchgate.net This detailed analysis is crucial for confirming the identity and purity of the drug substance.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nihs.go.jp The IR spectrum of sodium picosulfate, typically obtained using the potassium bromide (KBr) disk method, shows characteristic absorption bands corresponding to the various bonds within the molecule, such as S=O, S-O, and aromatic C-H bonds. researchgate.netnihs.go.jp Comparing the IR spectrum of a sample to a reference spectrum provides a reliable method for identification. nihs.go.jpkreativeorganics.com

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. Sodium picosulfate exhibits a characteristic maximum absorption (λmax) at approximately 262-263 nm in water or phosphate buffer. nihs.go.jpscispace.comsmolecule.com This property is extensively used in quantitative analysis, such as in HPLC assays, where the absorbance at this wavelength is monitored to determine the concentration of the drug. scispace.comcsfarmacie.cz The UV spectrum serves as a distinctive fingerprint for the compound. nihs.go.jpresearchgate.net

Forced Degradation Studies and Stability-Indicating Analytical Methods

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. These studies involve subjecting the drug to various stress conditions to accelerate its degradation.

The stability of sodium picosulfate has been evaluated under a range of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. scirp.orgpharmanest.net These studies have revealed that sodium picosulfate is susceptible to degradation under certain conditions.

Acidic Conditions: The compound is found to be labile in acidic environments. pharmanest.net Significant degradation has been observed when exposed to hydrochloric acid. pharmanest.netresearchgate.net One study noted approximately 29% degradation in 24 hours at pH 1. google.com

Basic Conditions: While some studies report stability under basic conditions, others have noted degradation when refluxed with sodium hydroxide (B78521). scirp.orgpharmanest.net

Oxidative Conditions: Sodium picosulfate is particularly prone to oxidative degradation. scirp.org Exposure to hydrogen peroxide results in the formation of several degradation products. scispace.comscirp.org

Thermal Conditions: The compound generally exhibits good stability under thermal stress. scispace.compharmanest.net However, some degradation can occur at elevated temperatures over extended periods. scirp.org

Photolytic Conditions: Sodium picosulfate is generally considered stable under photolytic (UV and visible light) conditions, with no significant degradation products formed. scirp.orgpharmanest.net

The table below summarizes the findings from forced degradation studies on sodium picosulfate.

| Stress Condition | Reagent/Parameter | Duration | Temperature | Observation | Reference |

| Acidic Hydrolysis | 1.0 N HCl | 1 hour | Room Temperature | Degradation observed | researchgate.net |

| Basic Hydrolysis | 5.0 N NaOH | 24 hours | 60°C | No significant degradation | scirp.org |

| Oxidative | 10% H₂O₂ | 120 minutes | 60°C | Significant degradation | scirp.org |

| Thermal | - | 24 hours | 80°C | No significant degradation | scirp.org |

| Photolytic (UV) | - | 48 hours | - | No significant degradation | scirp.org |

| Photolytic (Visible) | - | 168 hours | - | No significant degradation | scirp.org |

| Water Hydrolysis | - | 24 hours | 60°C | No significant degradation | scirp.org |

The analysis of forced degradation samples has led to the identification and characterization of several degradation products and process-related impurities of sodium picosulfate. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) are the primary techniques used for this purpose. pharmanest.net

Some of the identified degradation products include:

(bis-(p-hydroxyphenyl)-pyridyl-2-methane) : Formed under acidic stress conditions. pharmanest.net

4-[(pyridin-2-yl)(4-hydroxyphenyl) methyl]phenyl sodium sulfate (B86663) (Impurity A) : A product of thermal and oxidative degradation. scispace.com

Sodium Picosulfate Benzyl (B1604629) Alcohol Impurity : An oxidative degradant. scirp.org

N-oxide degradants : Formed during forced degradation studies. scirp.orgscirp.org

A comprehensive analytical method has been developed to separate up to 15 process-related impurities and degradants. scirp.org

The table below lists some of the known impurities and degradation products of sodium picosulfate.

| Compound Name | Type | Method of Formation/Origin |

| (bis-(p-hydroxyphenyl)-pyridyl-2-methane) | Degradation Product | Acidic hydrolysis |

| 4-[(pyridin-2-yl)(4-hydroxyphenyl) methyl]phenyl sodium sulfate | Degradation Product / Impurity | Thermal and oxidative degradation |

| Sodium Picosulfate Benzyl Alcohol Impurity | Degradation Product | Oxidative degradation |

| N-oxide degradants | Degradation Product | Forced degradation |

A stability-indicating assay method (SIAM) is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product over time. For sodium picosulfate, several stability-indicating HPLC methods have been developed and validated. scispace.comcsfarmacie.czscirp.org

These methods are designed to separate the active pharmaceutical ingredient (API) from its degradation products and any process-related impurities, thus ensuring that the assay results accurately reflect the stability of the drug. scispace.comnih.gov Key features of these methods include:

Chromatographic System : Reversed-phase HPLC is commonly used, with C18 columns being the stationary phase of choice. scispace.comscirp.org

Mobile Phase : A typical mobile phase consists of a phosphate buffer and an organic modifier like acetonitrile. scispace.comscirp.org Gradient elution is often employed to achieve optimal separation of all components. scirp.org

Detection : UV detection at the λmax of sodium picosulfate (around 263 nm) is the most common detection method. scispace.comcsfarmacie.cz Monitoring at a secondary wavelength (e.g., 220 nm) can help in detecting additional degradants. scirp.org

Validation : The developed methods are rigorously validated for parameters such as specificity, linearity, precision, accuracy, and robustness, in accordance with ICH guidelines. csfarmacie.czpharmanest.net

The development of such robust assays is critical for quality control during the manufacturing process and for stability testing of the final drug product. csfarmacie.czscirp.org

The following table outlines the key parameters of a developed stability-indicating HPLC method.

| Parameter | Condition | Reference |

| Column | Hypersil BDS C18, 5.0 µm, 4.6 x 250 mm | scirp.org |

| Mobile Phase A | 0.01 M Disodium (B8443419) hydrogen phosphate and 0.01 M potassium phosphate monobasic buffer with triethylamine (B128534) (pH 7.5) | scirp.org |

| Mobile Phase B | Acetonitrile | scirp.org |

| Flow Rate | 0.9 mL/min | scirp.org |

| Detection Wavelength | 220 nm and 263 nm | scirp.org |

| Column Temperature | 35°C | scirp.org |

| Injection Volume | 60 µL | scirp.org |

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental in understanding the intrinsic electronic properties of sodium picosulfate. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and a wide range of associated properties.

Density Functional Theory (DFT) has become a primary method for studying the structural, electronic, and vibrational properties of sodium picosulfate. researchgate.net DFT calculations balance computational cost and accuracy, making them suitable for a molecule of this size. In a notable study, the B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, was employed. researchgate.net This was paired with the 6-311++G(d,p) basis set, a triple-zeta basis set that includes diffuse functions (++) on heavy and hydrogen atoms and polarization functions (d,p) on heavy atoms and hydrogen atoms, respectively. researchgate.net This combination is well-suited for accurately describing the geometry, electronic distribution, and vibrational modes of the molecule. researchgate.net The optimized molecular geometry and other properties were calculated for the molecule in both the gas phase and in an aqueous solution to understand the environmental effects. researchgate.net

Table 1: DFT Computational Details for Sodium Picosulfate Analysis

| Parameter | Specification | Purpose |

|---|---|---|

| Method | Density Functional Theory (DFT) | To calculate electronic structure and properties. |

| Functional | B3LYP | Provides a reliable description of electron correlation and exchange. researchgate.net |

| Basis Set | 6-311++G(d,p) | Ensures a flexible and accurate description of the electron distribution, including for atoms with lone pairs and in hydrogen-bonding situations. researchgate.net |

| Phases Studied | Gas Phase, Aqueous Solution | To evaluate the influence of a solvent environment on molecular properties. researchgate.net |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability.

For sodium picosulfate, FMO analysis has been used to understand its reactivity. researchgate.net The distribution and energy levels of these orbitals dictate how the molecule will interact with other species. In addition to FMOs, global reactivity descriptors derived from these energies, such as electronegativity, chemical hardness, and global softness, can be calculated to provide a quantitative measure of the molecule's reactivity. Further analysis through Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) approaches helps to clarify intermolecular interactions, such as the N–H⋯O–S hydrogen bonds that contribute to the stability of the structure. researchgate.net

Molecular Dynamics Simulations and Conformational Analysis

While quantum calculations provide insight into static electronic structures, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations model the movements of atoms and molecules over time, providing a detailed picture of conformational changes and interactions.

The presence of a solvent, particularly water, can significantly impact the structure and behavior of a molecule like sodium picosulfate. Computational studies have investigated the influence of solvation by comparing the molecule's properties in the gas phase versus an aqueous solution. researchgate.net The Polarizable Continuum Model (PCM), specifically the Integral Equation Formalism variant (IEFPCM), is a common method used to simulate the effects of a solvent. researchgate.net

Studies have shown that the dipole moment of sodium picosulfate increases significantly in solution compared to the gas phase, indicating a strong interaction with the polar water molecules. researchgate.net The solvation energy, which is the energy released when a molecule is transferred from the gas phase to a solvent, has been calculated for sodium picosulfate salt as -254.38 kJ/mol. researchgate.netresearchgate.net This high negative value signifies a favorable interaction with the solvent and high hydration. researchgate.net Such strong solvation effects can influence the molecule's preferred conformation and its availability to interact with other molecules.

Table 2: Calculated Solvation Properties of Sodium Picosulfate

| Property | Value | Method | Significance |

|---|---|---|---|

| Solvation Energy | -254.38 kJ/mol | PCM | Indicates high stability and favorable interaction in an aqueous environment. researchgate.netresearchgate.net |

| Dipole Moment (Solution) | 15.14 D | DFT/PCM | A high value suggesting significant charge polarization and strong interaction with polar solvents. researchgate.net |

In silico molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (a ligand, such as sodium picosulfate or its active metabolite) to a second molecule (a receptor, such as an enzyme's active site). aston.ac.ukalraziuni.edu.ye This method is a cornerstone of modern drug design, allowing researchers to screen vast libraries of compounds against biological targets to identify potential drug candidates. issuu.comnih.gov

For a molecule like sodium picosulfate, which contains a pyridine (B92270) scaffold, molecular docking simulations can be employed to investigate its potential interactions with various biological targets. nih.gov The process involves generating multiple conformations (poses) of the ligand within the binding site of a protein and scoring them based on factors like intermolecular forces, geometric complementarity, and desolvation penalties. alraziuni.edu.ye This allows for the identification of the most stable binding mode and an estimation of the binding affinity. aston.ac.uk Such studies can help elucidate the mechanism of action at a molecular level by identifying key amino acid residues in the target protein that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand. researchgate.net

Prediction of Spectroscopic Signatures from Theoretical Models

Computational methods can accurately predict various spectroscopic properties, which can then be compared with experimental spectra to validate the theoretical model and provide a more detailed assignment of the spectral features. For sodium picosulfate, theoretical calculations have been combined with experimental infrared (IR), 1H-NMR, and UV-visible spectra. researchgate.net

Using the B3LYP/6-311++G(d,p) level of theory, a harmonic force field was calculated, and the vibrational frequencies were predicted. researchgate.net These theoretical frequencies are often scaled to correct for anharmonicity and other systematic errors in the computational method, leading to a very good correlation with experimental IR spectra. researchgate.net This allows for a complete and confident assignment of the observed vibrational modes. researchgate.net Similarly, time-dependent density functional theory (TD-DFT) can be used to predict electronic absorption wavelengths (UV-visible spectra), while methods like Gauge-Independent Atomic Orbital (GIAO) are used to predict NMR chemical shifts. researchgate.net The strong agreement between the predicted and experimental spectra for sodium picosulfate confirms the accuracy of the calculated molecular structure and its electronic properties. researchgate.net

Structure-Activity Relationship (SAR) Elucidation Through Computational Methods

The exploration of the structure-activity relationship (SAR) for sodium picosulfate and related diarylmethane compounds has been enhanced through the application of computational chemistry and molecular modeling. These in silico techniques provide deep insights into the molecular features that govern the biological activity of this class of compounds. While sodium picosulfate itself is a prodrug, computational methods are pivotal in understanding the properties of both the parent compound and its active metabolite, bis(p-hydroxyphenyl)-2-pyridylmethane (BHPM), as well as other analogous structures. researchgate.net

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing the structural and electronic properties of sodium picosulfate. researchgate.net Such analyses reveal the intricacies of its molecular geometry, atomic charges, and bond characteristics, which are foundational to its interaction with biological systems and its eventual conversion to the active form. researchgate.net

Research findings from computational analyses of sodium picosulfate and its analogs are detailed below.

Detailed Research Findings

Molecular Structure and Reactivity: DFT calculations, such as those using the B3LYP/6-31G* method, have been employed to study the structural and vibrational properties of anhydrous sodium picosulfate in both the gas phase and aqueous solutions. researchgate.net These studies show that the ionic nature of the compound significantly influences its reactivity, which is observed to increase in solution. This heightened reactivity likely facilitates its metabolic conversion to the active form, BHPM. researchgate.net The analysis of molecular orbitals and electrostatic potential surfaces helps to identify the regions of the molecule that are susceptible to electrophilic or nucleophilic attack, providing a basis for understanding its metabolic activation by gut bacteria. researchgate.net

Intermolecular interactions, analyzed through Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) approaches, further clarify the bonding environment, including the coordination of the sulfate (B86663) groups. researchgate.net For instance, these studies support the monodentate coordination of the HSO4 groups. researchgate.net The high dipole moment of sodium picosulfate in solution is another factor that can be correlated with its biological activity and interactions. researchgate.net

SAR of Diarylmethane Analogs: While direct computational SAR studies on a series of sodium picosulfate analogs for laxative activity are not extensively published, the broader class of diarylmethanes has been subject to such analyses for other biological targets. nih.govmdpi.com These studies provide a framework for how SAR can be elucidated for this scaffold. For example, in the development of novel diarylmethanes as anticancer agents, molecular modeling was used to explore the binding modes of compounds to various biological targets like protein kinases (AKT, ERK) and enzymes (PARP, caspase-3). mdpi.com

For a series of diarylmethane derivatives, computational methods are used to calculate key molecular descriptors that influence their activity. These descriptors often include:

Electronic properties: Dipole moment, atomic charges.

Topological properties: Molecular weight, number of rotatable bonds.

Physicochemical properties: LogP (lipophilicity), polar surface area (PSA), aqueous solubility.

These calculated properties are then correlated with experimentally determined biological activity (e.g., half-maximal effective concentration, pEC50) to build a quantitative structure-activity relationship (QSAR) model. nih.gov Such models can predict the activity of novel, unsynthesized analogs, thereby guiding medicinal chemistry efforts. uni-bonn.de For instance, in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) profiles is a standard component of these studies, helping to assess the drug-likeness of potential candidates. nih.govmdpi.com

The table below summarizes the computational methods and findings from a representative DFT study on sodium picosulfate, which lays the groundwork for SAR analysis.

Table 1: Computational Analysis of Sodium Picosulfate

| Parameter/Method | Finding/Observation | Relevance to SAR | Reference |

|---|---|---|---|

| Computational Method | Density Functional Theory (DFT) with B3LYP/6-31G* basis set | Provides accurate molecular geometry, electronic structure, and vibrational frequencies. | researchgate.net |

| Molecular Geometry | Optimized structures in gas phase and aqueous solution determined. | Understanding the 3D conformation is the first step in analyzing how the molecule interacts with its environment and metabolizing enzymes. | researchgate.net |

| Electronic Properties | High dipole moment observed in solution phase (15.14 D). | A high dipole moment can influence solubility, membrane transport, and intermolecular interactions. | researchgate.net |

| Reactivity Analysis | Electrostatic potential surfaces calculated. | Identifies electron-rich and electron-poor regions, predicting sites for metabolic reactions. | researchgate.net |

| Bond Analysis (NBO/AIM) | Revealed characteristics of key bonds (S=O, S-O, Na...O). | Elucidates the nature of intramolecular and intermolecular interactions that stabilize the molecule and influence its reactivity. | researchgate.netresearchgate.net |

| Solvation Effects | Properties investigated using the IEFPCM model. | Shows that the ionic characteristics and reactivity increase in solution, which is relevant to its behavior in the body. | researchgate.net |

By applying similar computational techniques to a series of analogs—where the pyridine ring or the phenyl substituents are modified—and correlating the resulting descriptors with laxative efficacy, a comprehensive SAR for this class of compounds could be established.

Preclinical Investigations on Biological Systems Mechanistic Focus

In Vitro Cellular and Subcellular Studies

Investigations into Colonic Mucosal Stimulation Pathways

The primary mechanism of action of sodium picosulfate, through its active metabolite BHPM, is the direct stimulation of the colonic mucosa. fda.govwikidoc.orgdrugbank.com This stimulation leads to an increase in peristalsis, the wave-like muscle contractions that move content through the colon. hpra.iemedicines.org.ukmedicines.org.uk Studies have shown that BHPM acts directly on the colonic mucosa, which results in the stimulation of defecation, a reduction in transit time, and softening of the stool. hpra.ie The onset of this action is typically determined by the release of the active ingredient, which occurs after bacterial cleavage in the colon. hpra.ie

The stimulant effect is a dual action, involving stimulation of the mucosa of both the large intestine and the rectum. hpra.iehpra.ie This leads to colonic peristalsis and promotes the accumulation of water and electrolytes in the colonic lumen. hpra.iehpra.ie

Analysis of Fluid and Electrolyte Transport Regulation at a Cellular Level

Interactive Table: Key In Vitro Findings on Sodium Picosulfate's Cellular Mechanisms

| Study Focus | Key Finding | Implication |

| Colonic Mucosal Stimulation | BHPM directly stimulates the colonic mucosa. fda.govwikidoc.orgdrugbank.com | Initiates the peristaltic action responsible for the laxative effect. |

| Fluid and Electrolyte Transport | Inhibits water and electrolyte absorption while increasing their secretion. drugbank.comtargetmol.com | Increases stool water content, contributing to stool softening. |

| Cell Proliferation | Long-term treatment with sodium picosulfate did not significantly increase the labeling index (a measure of cell proliferation) in the ileum or colon of rats. nih.gov | Suggests it may not be a tumor-promoting substance. nih.gov |

| Cytotoxicity | High concentrations (800 and 1600 mg/mL) of sodium picosulfate showed cytotoxic effects on cultured rabbit liver cells. selleckchem.com | Indicates potential for cellular damage at very high, non-physiological concentrations. |

Enzymatic Interactions Beyond Prodrug Activation

While the primary enzymatic interaction is the conversion of sodium picosulfate to its active form, BHPM, by bacterial sulfatases in the colon, further enzymatic interactions have been investigated. drugbank.comnih.gov In vitro studies using human liver microsomes and freshly isolated hepatocyte cultures have explored the potential for sodium picosulfate to interact with cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of many drugs. wikidoc.orgfda.gov

These studies have shown that sodium picosulfate does not appear to be a direct, time-dependent, or metabolism-dependent inhibitor of the major CYP enzymes evaluated (CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4/5). fda.govfda.gov Furthermore, it was not found to be an inducer of CYP1A2, CYP2B6, or CYP3A4/5. wikidoc.orgfda.gov This suggests that sodium picosulfate has a low potential for clinically significant drug-drug interactions involving the CYP enzyme system. medicinesinformation.co.nz

Animal Model Studies for Systemic Biological Responses

Impact on Gastrointestinal Motility Patterns and Peristalsis in Rodents

Animal models, particularly in rodents, have been instrumental in understanding the in vivo effects of sodium picosulfate on gastrointestinal motility. Following oral administration, the prodrug reaches the colon largely unabsorbed, where it is metabolized by the gut microbiota into the active compound BHPM. e-century.us This active metabolite then stimulates peristalsis in the gastrointestinal tract. e-century.us

Studies in rats have demonstrated that sodium picosulfate increases intestinal motility. For instance, in loperamide-induced constipated rats, treatment with sodium picosulfate significantly increased the intestinal charcoal transit ratio, a measure of gut motility. spandidos-publications.com However, some research suggests that the stimulant laxative effect can sometimes be unpredictable, as the conversion to its active metabolite is dependent on the individual gut flora of the experimental animals. e-century.usnih.gov